molecular formula C24H30ClN3O3 B283387 N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide

Número de catálogo B283387
Peso molecular: 444 g/mol
Clave InChI: WVHWWTVERYQQPD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide, also known as CI-994, is a novel antitumor agent that has shown promising results in preclinical studies. This compound belongs to the class of histone deacetylase inhibitors (HDACIs), which have emerged as a potential therapeutic strategy for cancer treatment.

Mecanismo De Acción

The antitumor activity of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide is mainly attributed to its ability to inhibit HDACs, which are enzymes that regulate the acetylation status of histones and other non-histone proteins. HDACs play a critical role in the epigenetic regulation of gene expression and are often dysregulated in cancer cells, leading to aberrant gene silencing and oncogenic signaling. By inhibiting HDACs, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide can restore the acetylation balance and reprogram the gene expression profile, resulting in the suppression of tumor growth and metastasis.
Biochemical and Physiological Effects:
In addition to its antitumor effects, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide has been shown to have other biochemical and physiological effects, such as the modulation of immune response, inflammation, and angiogenesis. For example, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide can enhance the activity of natural killer cells and stimulate the production of cytokines, which are important mediators of immune surveillance and antitumor immunity. Moreover, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide can inhibit the expression of pro-inflammatory cytokines and chemokines, which are implicated in the development and progression of cancer. Finally, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide can suppress the angiogenic potential of cancer cells by downregulating the expression of vascular endothelial growth factor (VEGF) and other pro-angiogenic factors.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide has several advantages as a research tool for studying the epigenetic regulation of gene expression and the mechanisms of cancer development and progression. First, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide is a potent and selective HDAC inhibitor that can target multiple HDAC isoforms, providing a broad spectrum of epigenetic effects. Second, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide has a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity in preclinical models. Third, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide can be easily synthesized and purified, making it readily available for research purposes.
However, there are also some limitations to the use of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide in lab experiments. First, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide has a relatively short half-life and may require frequent dosing to maintain effective concentrations. Second, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide may have off-target effects on other enzymes or proteins, which could complicate the interpretation of experimental results. Third, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide may have different effects in different cell types or tumor models, which could limit its generalizability to other contexts.

Direcciones Futuras

There are several future directions for the research on N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide and HDACIs in cancer therapy. First, further preclinical and clinical studies are needed to evaluate the safety and efficacy of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide and other HDACIs as monotherapy or combination therapy with other chemotherapeutic agents. Second, the identification of biomarkers that can predict the response to HDACIs and guide patient selection is crucial for the development of personalized cancer treatment. Third, the elucidation of the molecular mechanisms underlying the antitumor effects of HDACIs and their interactions with other signaling pathways will provide new insights into the biology of cancer and facilitate the development of more effective and targeted therapies.

Métodos De Síntesis

The synthesis of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide involves several steps, including the reaction of 3-chloro-4-(4-isobutyryl-1-piperazinyl)aniline with 2-(3,4-dimethylphenoxy)acetic acid in the presence of a coupling agent and a base. The resulting product is then purified by column chromatography to obtain the final compound.

Aplicaciones Científicas De Investigación

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide has been extensively studied for its potential use in cancer therapy. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines, including leukemia, lymphoma, breast, lung, and colon cancer. In addition, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide has been found to enhance the efficacy of other chemotherapeutic agents, such as cisplatin and doxorubicin, in preclinical models.

Propiedades

Fórmula molecular

C24H30ClN3O3

Peso molecular

444 g/mol

Nombre IUPAC

N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-2-(3,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C24H30ClN3O3/c1-16(2)24(30)28-11-9-27(10-12-28)22-8-6-19(14-21(22)25)26-23(29)15-31-20-7-5-17(3)18(4)13-20/h5-8,13-14,16H,9-12,15H2,1-4H3,(H,26,29)

Clave InChI

WVHWWTVERYQQPD-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C(C)C)Cl)C

SMILES canónico

CC1=C(C=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C(C)C)Cl)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.